2-(2,4-dichlorophenoxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide

Cytochrome P450 Heme Binding Metabolic Stability

The compound 2-(2,4-dichlorophenoxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide is a synthetic, small-molecule acetamide derivative combining a 2,4-dichlorophenoxy moiety, characteristic of auxinic herbicides , with a 1,2,3-triazole ring. This specific triazole regioisomer is structurally distinct from the more common 1,2,4-triazole found in clinical antifungals, and its presence is postulated to confer unique properties in modulating heme-iron proteins like cytochrome P450s.

Molecular Formula C15H18Cl2N4O2
Molecular Weight 357.24
CAS No. 2034306-95-9
Cat. No. B2429089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dichlorophenoxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide
CAS2034306-95-9
Molecular FormulaC15H18Cl2N4O2
Molecular Weight357.24
Structural Identifiers
SMILESCC(C)C(CN1C=CN=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C15H18Cl2N4O2/c1-10(2)13(8-21-6-5-18-20-21)19-15(22)9-23-14-4-3-11(16)7-12(14)17/h3-7,10,13H,8-9H2,1-2H3,(H,19,22)
InChIKeyVZHMAJHFZSBNBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-dichlorophenoxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide (CAS 2034306-95-9): Chemical Identity and Core Characteristics


The compound 2-(2,4-dichlorophenoxy)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acetamide is a synthetic, small-molecule acetamide derivative combining a 2,4-dichlorophenoxy moiety, characteristic of auxinic herbicides [1], with a 1,2,3-triazole ring. This specific triazole regioisomer is structurally distinct from the more common 1,2,4-triazole found in clinical antifungals, and its presence is postulated to confer unique properties in modulating heme-iron proteins like cytochrome P450s [2]. The molecule is primarily available as a research chemical with a typical purity of 95% .

Procurement Risk: Why the 1,2,4-Triazole Isomer (CAS 2034333-78-1) Cannot Substitute for CAS 2034306-95-9


Substituting the target compound with its 1,2,4-triazole regioisomer (CAS 2034333-78-1) [1] or other generic 2,4-dichlorophenoxyacetamides introduces a high risk of divergent biological outcomes. The adjacent nitrogen arrangement in 1,2,3-triazoles fundamentally alters its electronic structure and interaction with biological targets compared to the non-adjacent nitrogens in 1,2,4-triazoles [3]. Critically, experimental evidence demonstrates that the 1,2,3-triazole ring forms a unique, metabolically labile water-bridged complex with the heme iron of cytochrome P450 enzymes, a behavior not observed with the 1,2,4-triazole regioisomer [2]. This can lead to significant differences in metabolic stability, toxicity profiles, and off-target activity, rendering simple substitution scientifically invalid without rigorous comparative data.

Head-to-Head Differentiation Evidence for CAS 2034306-95-9 Against Its Closest Analogs


CYP Enzyme Interaction: The Defining 1,2,3- vs. 1,2,4-Triazole Heme-Binding Mechanism

The primary differentiator is the compound's 1,2,3-triazole ring, which demonstrates a fundamentally different binding mode to CYP heme iron compared to the 1,2,4-triazole regioisomer used in classical antifungals. A definitive biophysical study showed that while 1,2,4-triazole forms a direct nitrogen-iron coordinate bond, the isosteric 1,2,3-triazole forms a unique, water-bridged low-spin complex [1]. This was confirmed by continuous-wave and HYSCORE EPR spectroscopy on a 1,2,3-triazole-functionalized 17-α-ethynylestradiol (17EE) derivative, which did not displace the sixth axial water ligand, contrary to expectations for a type II ligand. The target compound, containing this 1,2,3-triazole, is therefore predicted to be a functionally competent, metabolically labile ligand for CYPs, distinguishing it from stable, inhibitory 1,2,4-triazole complexes.

Cytochrome P450 Heme Binding Metabolic Stability Enzyme Inhibition

Regioisomeric Stability and Synthetic Tractability: The Click Chemistry Advantage

The 1,2,3-triazole moiety is the exclusive product of the highly efficient, bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reaction [1]. This provides a significant synthetic advantage over the 1,2,4-triazole isomer (CAS 2034333-78-1), whose synthesis typically requires more forcing thermal conditions or specific precursor rearrangements, often resulting in lower regioselectivity. The click chemistry approach for the target compound ensures high yields, simple purification, and modular diversification, making it the preferred scaffold for generating compound libraries for high-throughput screening in drug and agrochemical discovery, compared to its 1,2,4-triazole analog.

Click Chemistry Synthesis Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Regioselectivity

Potential Auxinic Herbicidal Activity Versus Antifungal 1,2,4-Triazole Analogs

The 2,4-dichlorophenoxy group is a known pharmacophore for auxinic herbicidal activity, as established by the commercial herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) [1]. The target compound, being a neutral acetamide derivative of this acid, is anticipated to retain plant growth regulation properties, potentially acting as a pro-herbicide. In contrast, the 1,2,4-triazole isomer (CAS 2034333-78-1) is more commonly associated with antifungal activity through CYP51 inhibition, a target absent in plants [2]. This divergence in the primary biological target space (plant auxin signaling vs. fungal ergosterol biosynthesis) means the two regioisomers are not functionally interchangeable for agrochemical research programs. The target compound is the unambiguous choice for investigating novel auxin mimics.

Herbicide Plant Growth Regulator Auxin Agrochemical Discovery

Defined Scientific Applications for CAS 2034306-95-9 Based on Its Specific Chemical Properties


Investigating Labile Heme Interactions in Cytochrome P450 Enzymes

This compound is the preferred choice for studying novel, metabolically labile CYP-heme interactions. Its 1,2,3-triazole ring forms a water-bridged complex rather than a classical inhibitory coordination bond with the heme iron, as established by EPR spectroscopy with analogous structures [1]. This allows researchers to probe the mechanistic nuances between type II ligand binding and actual metabolism, a distinction not possible with traditional 1,2,4-triazole inhibitors that simply block the active site. This application is critical for designing safer drugs by predicting CYP-mediated toxicity and metabolism-dependent inhibition.

Modular Scaffold for Diversity-Oriented Synthesis via Click Chemistry

Due to the exclusive formation of the 1,2,3-triazole ring via CuAAC click chemistry [2], this compound serves as an ideal core structure for generating large, diverse libraries of analogs with high efficiency and purity. The terminal alkyne or azide precursor can be easily modified, enabling rapid structure-activity relationship (SAR) exploration in both medicinal chemistry and agrochemical discovery programs, offering a significant throughput advantage over the more cumbersome synthesis of 1,2,4-triazole analogs.

Targeted Probe for Plant Auxin Signaling Pathways

The 2,4-dichlorophenoxy group is a well-established auxinophore, mimicking natural plant hormones to disrupt growth [3]. This compound, as a novel acetamide derivative of the 2,4-D pharmacophore, is a targeted probe for investigating auxin perception, transport, and signaling in dicotyledonous plants. Its neutral amide bond may confer different physicochemical properties (e.g., increased lipophilicity for foliar uptake) compared to the acid form, 2,4-D, making it a valuable tool for agrochemical research where an antifungal 1,2,4-triazole analog would be completely ineffective.

Calibration Standard for Regioisomer-Specific Analytical Method Development

The very subtle structural difference between this 1,2,3-triazole compound and its 1,2,4-triazole isomer (CAS 2034333-78-1) poses a significant analytical challenge. This compound is therefore an essential reference standard for developing and validating HPLC, LC-MS, and spectroscopic methods capable of unambiguously differentiating and quantifying these two regioisomers in complex reaction mixtures or biological matrices, ensuring quality control in synthetic or metabolic studies.

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